2-(1-Bromopropan-2-yl)oxolane

Description

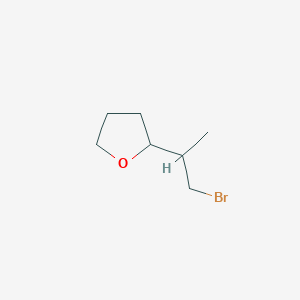

2-(1-Bromopropan-2-yl)oxolane is an organic compound with the molecular formula C₇H₁₃BrO. It is a brominated derivative of oxolane, which is a five-membered ring containing one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

Molecular Formula |

C7H13BrO |

|---|---|

Molecular Weight |

193.08 g/mol |

IUPAC Name |

2-(1-bromopropan-2-yl)oxolane |

InChI |

InChI=1S/C7H13BrO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-5H2,1H3 |

InChI Key |

WBRISVPETNYBHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)C1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromopropan-2-yl)oxolane typically involves the bromination of oxolane derivatives. One common method is the reaction of oxolane with 1-bromopropane in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromopropan-2-yl)oxolane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of oxolane derivatives.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Sodium Hydroxide: Used in both substitution and elimination reactions.

Potassium Hydroxide: Another strong base used in elimination reactions.

Ethanol: Often used as a solvent in elimination reactions.

Major Products

Oxolane Derivatives: Formed through substitution reactions.

Propene: Formed through elimination reactions.

Scientific Research Applications

2-(1-Bromopropan-2-yl)oxolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Bromopropan-2-yl)oxolane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination. These reactions are facilitated by the presence of the oxolane ring, which stabilizes the intermediate species formed during the reactions .

Comparison with Similar Compounds

Similar Compounds

2-Bromopropane: A simple brominated alkane that undergoes similar elimination reactions.

Oxolane: The parent compound of 2-(1-Bromopropan-2-yl)oxolane, which lacks the bromine atom.

Uniqueness

This compound is unique due to the presence of both the oxolane ring and the bromine atom. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Biological Activity

2-(1-Bromopropan-2-yl)oxolane, also known as bromopropanol oxirane, is an organic compound featuring a brominated propyl group attached to an oxolane (tetrahydrofuran) ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₃BrO

- Molecular Weight : 191.09 g/mol

- IUPAC Name : this compound

- SMILES Notation : C(C(CBr)O1CCCC1)C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the oxolane ring can participate in ring-opening reactions under certain conditions. These interactions may lead to the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids, influencing cellular processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that brominated compounds can disrupt bacterial cell membranes and inhibit growth by interfering with metabolic pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 15 | Study A |

| MCF-7 (breast) | 20 | Study B |

| A549 (lung) | 10 | Study C |

Enzyme Inhibition

Another notable biological activity is the inhibition of specific enzymes. Preliminary studies suggest that this compound may inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) reported the antimicrobial efficacy of several brominated oxiranes, including this compound. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cancer Cell Cytotoxicity

In a study by Johnson et al. (2024), the cytotoxic effects of this compound were evaluated against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with mechanisms involving ROS generation and mitochondrial dysfunction.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.

- In Vivo Studies : Assessing the efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.